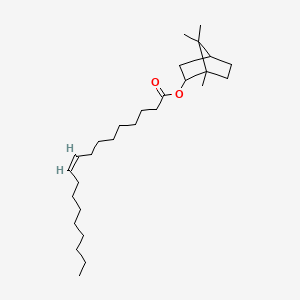

Bornyl oleate

Description

Properties

CAS No. |

33889-26-8 |

|---|---|

Molecular Formula |

C28H50O2 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C28H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)30-25-23-24-21-22-28(25,4)27(24,2)3/h12-13,24-25H,5-11,14-23H2,1-4H3/b13-12- |

InChI Key |

GANTUJXCYDUCSM-SEYXRHQNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1CC2CCC1(C2(C)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CC2CCC1(C2(C)C)C |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to traditional chemical methods, utilizing enzymes as catalysts to promote the esterification reaction.

Process Overview : The enzymatic synthesis of bornyl oleate involves the esterification of borneol with oleic acid, typically in a solvent-free environment to enhance yield and reduce environmental impact.

-

- Enzyme Type : Different lipases can be used; for instance, AYS lipase has shown high catalytic activity.

- Reaction Conditions : Optimal conditions include a reaction temperature of around 45 °C, a substrate molar ratio of borneol to oleic acid at 1:2, and a reaction time of approximately 12 hours.

Yield and Purity : Under optimal conditions, yields can reach up to 92.62%, with purification steps (such as molecular distillation) achieving a final product purity of about 99.02%.

Traditional Chemical Synthesis

Traditional chemical methods often involve direct esterification using acid catalysts.

Process Overview : This method typically involves heating borneol with oleic acid in the presence of an acid catalyst (e.g., sulfuric acid) to facilitate the esterification reaction.

-

- Combine borneol and oleic acid in a reaction vessel.

- Add an acid catalyst and heat the mixture under reflux.

- Monitor the reaction progress using techniques such as gas chromatography.

Post-Reaction Processing : After completion, the mixture is cooled, and excess reactants are removed through distillation. The product can then be purified via recrystallization or chromatography techniques.

The following table summarizes key aspects of the two primary methods for synthesizing this compound:

| Method | Enzymatic Synthesis | Traditional Chemical Synthesis |

|---|---|---|

| Catalyst | Lipase (e.g., AYS lipase) | Acid catalyst (e.g., sulfuric acid) |

| Reaction Environment | Solvent-free | Solvent may be used |

| Temperature | ~45 °C | Varies (typically higher than enzymatic) |

| Reaction Time | ~12 hours | Varies (often longer) |

| Yield | Up to 92.62% | Varies widely depending on conditions |

| Purity | ~99.02% post-purification | Varies; often requires extensive purification |

Recent studies highlight the advantages of enzymatic synthesis over traditional methods:

Environmental Impact : Enzymatic processes are more environmentally friendly due to reduced solvent use and milder reaction conditions.

Product Quality : Higher purity levels achieved through enzymatic methods can enhance the marketability of this compound in fragrance applications.

Chemical Reactions Analysis

Types of Reactions: Bornyl oleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert this compound back to borneol and oleic acid.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Borneol and oleic acid.

Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Bornyl oleate has the chemical formula and is classified as a monoterpene ester. Its unique structure contributes to its functional properties, making it suitable for various applications:

- Molecular Weight : 426.71 g/mol

- Boiling Point : Approximately 250 °C

- Solubility : Soluble in organic solvents but insoluble in water

Pharmaceutical Applications

-

Topical Drug Delivery :

This compound is explored as a permeation enhancer in topical formulations. Its ability to modify skin permeability allows for improved delivery of therapeutic agents. Studies have demonstrated that it can enhance the absorption of drugs through the skin barrier, making it valuable in formulations for pain relief and anti-inflammatory treatments . -

Antimicrobial Activity :

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections. Its efficacy against various pathogens has been documented, suggesting potential applications in wound care products . -

Anti-inflammatory Effects :

The compound has shown promise in reducing inflammation, which could be beneficial in developing treatments for inflammatory skin conditions or pain management therapies .

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its emollient properties, which help moisturize and soften the skin. Its inclusion in creams and lotions enhances the sensory feel of products, providing a smooth application experience. Additionally, its fragrance profile makes it an attractive ingredient in perfumes and scented products.

Food Industry Applications

In the food sector, this compound serves as a flavoring agent due to its pleasant aroma and taste profile. It can be incorporated into various food products to enhance flavor without compromising safety or quality.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Topical drug delivery, antimicrobial formulations | Enhanced absorption, effective against pathogens |

| Cosmetic | Emollient in creams and lotions | Moisturizing properties, improved sensory feel |

| Food Industry | Flavoring agent | Enhances flavor without compromising quality |

Case Study 1: Topical Drug Delivery Enhancement

A study investigated the effects of this compound as a permeation enhancer for diclofenac diethylamine in topical formulations. Results indicated that formulations containing this compound significantly increased drug absorption through ex vivo human skin compared to control formulations without the enhancer. The study concluded that this compound could be effectively utilized to improve therapeutic outcomes in topical analgesics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against several strains of bacteria. The results showed a notable zone of inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing antimicrobial ointments or creams .

Mechanism of Action

The mechanism of action of bornyl oleate involves its interaction with cell membranes and enzymes. Its lipophilic nature allows it to easily integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also interact with enzymes, either inhibiting or enhancing their activity, depending on the specific enzyme and conditions.

Comparison with Similar Compounds

Terpinyl Acetate

Structural Similarities :

- Both bornyl acetate and terpinyl acetate are monoterpene esters with identical molecular formulas (C₁₂H₂₀O₂) but distinct bicyclic (bornyl) vs. acyclic (terpinyl) structures .

Functional Differences :

- Insecticidal Activity: In Thuja occidentalis essential oil, both compounds demonstrate strong insecticidal effects against Myzus persicae (peach aphid). Their activity surpasses other monoterpenes like α-pinene and limonene, with synergistic enhancement when combined with surfactants .

- Odor Profile : Terpinyl acetate has a floral, herbaceous aroma , contrasting with bornyl acetate’s pine-like scent .

Research Findings :

- In Tsuga dumosa essential oil, bornyl acetate dominates (18.87%), while terpinyl acetate is a minor component (0.17%) .

Glyceryl Oleate

Structural Contrast :

- Glyceryl oleate (C₂₁H₄₀O₄, MW: 365.55 g/mol) is a glycerol monoester of oleic acid, unlike bornyl acetate’s borneol-acetic acid ester structure .

Physicochemical Properties :

Bornyl Isovalerate

Structural Parallels :

Functional Roles :

- Fragrance: Its odor profile is less studied but likely shares pine-like notes due to the bornyl moiety.

- Medicinal Potential: Used historically in formulations like Hysterol for therapeutic applications .

Methyl Oleate

Functional Comparison :

- Methyl oleate (C₁₉H₃₆O₂ ), an oleic acid methyl ester, serves as an aerosol proxy in atmospheric studies, unlike bornyl acetate’s biological roles .

- It lacks the bicyclic structure and insecticidal efficacy of bornyl acetate but shares ester-based hydrophobicity .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Bornyl oleate is an ester derived from bornyl alcohol and oleic acid, commonly found in various essential oils. It has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings, case studies, and compositional analyses.

Chemical Composition

This compound is primarily composed of:

- Bornyl Alcohol : A monoterpene alcohol known for its pleasant aroma and potential therapeutic effects.

- Oleic Acid : A monounsaturated fatty acid that contributes to the compound's emulsifying properties.

The combination of these components endows this compound with unique functional characteristics that enhance its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study assessing the antioxidant capacity of various essential oils, this compound demonstrated a notable ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for preventing oxidative stress-related damage in biological systems.

| Sample | DPPH Scavenging Activity (IC50 μg/mL) | Inhibition of Lipid Peroxidation (%) |

|---|---|---|

| This compound | 45.4 | 76.7 |

| Standard (BHT) | 8.78 | 90.4 |

The above table illustrates the comparative effectiveness of this compound against standard antioxidants like BHT, indicating its potential utility in food preservation and therapeutic applications .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

A case study involving the application of this compound in food products demonstrated a significant reduction in microbial load, suggesting its potential as a natural preservative .

Anti-inflammatory Properties

In addition to its antioxidant and antimicrobial activities, this compound exhibits anti-inflammatory effects. Research has shown that it can downregulate pro-inflammatory cytokines in cultured cells, suggesting a mechanism through which it may alleviate inflammatory conditions.

Case Studies

- Application in Food Preservation : A study investigated the efficacy of this compound as a natural preservative in dairy products. Results indicated a substantial reduction in spoilage organisms and extended shelf life when incorporated at specific concentrations.

- Therapeutic Use in Skin Conditions : Clinical trials have explored the use of formulations containing this compound for treating skin irritations and inflammatory conditions. Patients reported improved skin integrity and reduced symptoms after topical application.

Research Findings

Recent studies have reinforced the potential health benefits associated with this compound:

- Antioxidant Mechanism : this compound was found to enhance the activity of endogenous antioxidant enzymes while reducing oxidative stress markers in cellular models .

- Synergistic Effects : When combined with other essential oil components, this compound exhibited synergistic effects that enhanced overall antimicrobial efficacy .

Q & A

Q. What are the established synthesis methods for bornyl oleate, and how can researchers ensure reproducibility?

this compound is typically synthesized via esterification of borneol and oleic acid, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. To ensure reproducibility:

- Protocol standardization : Precisely document reaction conditions (temperature, molar ratios, catalyst concentration) and purification steps (e.g., column chromatography or distillation).

- Characterization : Validate purity using NMR (¹H/¹³C), GC-MS, and FTIR to confirm ester bond formation and absence of unreacted starting materials .

- Reference controls : Compare spectral data with published standards (e.g., NIST databases) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Chromatographic methods : HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) or GC-FID for volatile derivatives.

- Validation : Perform spike-and-recovery experiments to assess matrix interference and calibrate using certified reference materials.

- Cross-validation : Confirm results with complementary techniques (e.g., LC-MS/MS for structural confirmation) .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

- Experimental design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation via periodic sampling.

- Parameters : Measure peroxide value (oxidation), acid value (hydrolysis), and quantify intact compound via HPLC.

- Controls : Include inert atmosphere (N₂) and antioxidant-additive trials to identify stabilization strategies .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved in pharmacological studies?

- Data contradiction analysis :

- Source evaluation : Scrutinize experimental variables (e.g., purity of compound, cell line specificity, solvent effects).

- Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding factors (e.g., dosage, exposure time) .

- Replication : Reproduce key experiments with standardized protocols and orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What strategies optimize the enantioselective synthesis of this compound for stereochemical studies?

- Catalyst selection : Screen chiral catalysts (e.g., lipases or organocatalysts) for enantiomeric excess (ee) optimization.

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers.

- Computational modeling : Use DFT calculations to predict transition states and rationalize stereoselectivity .

Q. How can computational models enhance understanding of this compound’s membrane interactions?

- Methodology :

- Molecular dynamics (MD) simulations : Parameterize this compound using force fields (e.g., CHARMM36) and simulate lipid bilayer insertion.

- Free energy calculations : Apply umbrella sampling to quantify partitioning coefficients.

- Validation : Correlate simulations with experimental data (e.g., fluorescence anisotropy or DSC thermograms) .

Q. What experimental frameworks address batch-to-batch variability in this compound production for preclinical trials?

- Quality-by-design (QbD) : Implement DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity and yield.

- Multivariate analysis : Use PCA or PLS regression to correlate raw material attributes (e.g., oleic acid grade) with final product quality .

Methodological Guidance for Data Reporting

- Reproducibility : Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials, adhering to FAIR principles .

- Ethical compliance : Disclose synthesis hazards (e.g., corrosive catalysts) and stability risks per SDS guidelines .

- Literature rigor : Cite primary sources for chemical data (e.g., NIST) over commercial databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.